D-Glucitol monoisooctadecanoate
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Overview
Description
D-Glucitol monoisooctadecanoate: is an ester derivative of D-glucitol, commonly known as sorbitol. This compound is characterized by the esterification of one hydroxyl group of D-glucitol with isooctadecanoic acid. It is a non-ionic surfactant and is used in various industrial and scientific applications due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol monoisooctadecanoate typically involves the esterification of D-glucitol with isooctadecanoic acid. The reaction is usually catalyzed by an acid or base catalyst. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction can be represented as follows:
D-Glucitol+Isooctadecanoic Acid→D-Glucitol Monoisooctadecanoate+Water
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated. The reaction is monitored to ensure complete esterification. After the reaction, the product is purified through processes such as distillation or crystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Glucitol monoisooctadecanoate can undergo oxidation reactions, particularly at the hydroxyl groups of the glucitol moiety.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The ester linkage in this compound can be hydrolyzed under acidic or basic conditions to yield D-glucitol and isooctadecanoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of D-glucitol.
Reduction: Reduced forms of the ester.
Substitution: D-glucitol and isooctadecanoic acid.
Scientific Research Applications
D-Glucitol monoisooctadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, pharmaceuticals, and food products as an emulsifier and stabilizer.
Mechanism of Action
The mechanism of action of D-Glucitol monoisooctadecanoate is primarily based on its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic substances in aqueous solutions. The compound interacts with cell membranes and proteins, altering their structure and function. The molecular targets include lipid bilayers and hydrophobic pockets in proteins, facilitating the transport and stabilization of various molecules.
Comparison with Similar Compounds
D-Glucitol monostearate: Another ester derivative of D-glucitol with stearic acid.
D-Glucitol monooleate: Esterified with oleic acid.
D-Glucitol monopalmitate: Esterified with palmitic acid.
Uniqueness: D-Glucitol monoisooctadecanoate is unique due to its specific esterification with isooctadecanoic acid, which imparts distinct physicochemical properties. It has a different melting point, solubility, and interaction profile compared to other D-glucitol esters, making it suitable for specific applications in various industries.
Properties
CAS No. |
67748-17-8 |
---|---|
Molecular Formula |
C24H48O7 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 16-methylheptadecanoate |
InChI |
InChI=1S/C24H48O7/c1-19(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-22(28)31-18-21(27)24(30)23(29)20(26)17-25/h19-21,23-27,29-30H,3-18H2,1-2H3/t20-,21+,23-,24-/m1/s1 |
InChI Key |
PUAKOYWIHXJGSM-CBJLPSGESA-N |
Isomeric SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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